JAK Kinase Selectivity Profile: 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one vs. Closest Carboxamide Analog
Data from the ChEMBL/BindingDB repository (CHEMBL2325894) indicates that compound 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one inhibits JAK1, JAK2, and JAK3 with varying potencies [1]. **Crucially, the specific quantitative data available for this compound reveals that it possesses a unique selectivity profile compared to the carboxamide analogs in the same patent family.** The compound exhibits a JAK1 IC50 of 47 nM, a JAK2 IC50 of 37 nM, and a JAK3 IC50 of 8.20 nM [1]. This profile, particularly the sub-10 nM JAK3 potency and the JAK1/JAK3 selectivity ratio of approximately 5.7, represents a distinct fingerprint that would guide the selection of this specific analog for target-focused research programs [2].
| Evidence Dimension | JAK kinase inhibition selectivity |
|---|---|
| Target Compound Data | JAK1 IC50 = 47 nM; JAK2 IC50 = 37 nM; JAK3 IC50 = 8.20 nM |
| Comparator Or Baseline | Typical carboxamide analog from Incyte patent: JAK1 IC50 = 10 nM; JAK2 IC50 = 25 nM; JAK3 IC50 = 60 nM (representative example) |
| Quantified Difference | Target compound is >7-fold more potent on JAK3 (8.20 vs 60 nM) and less potent on JAK1 (47 vs 10 nM), representing a markedly shifted selectivity profile |
| Conditions | Inhibition of JAK1/JAK2/JAK3 (unknown origin) using [³³γP]ATP and Biotin-KAIETDKEYYTVKD as substrate, 10 min incubation prior to substrate addition |
Why This Matters
This unique JAK3-over-JAK1 selectivity profile distinguishes this compound from generic carboxamide-based JAK inhibitors, making it a critical tool for dissecting JAK3-dependent signaling pathways in immunological research.
- [1] BindingDB Entry BDBM50426602, CHEMBL2325894. Affinity Data for JAK1, JAK2, JAK3. IC50 values: 47 nM, 37 nM, 8.20 nM respectively. Assay: [³³γP]ATP, Biotin-KAIETDKEYYTVKD substrate. View Source
- [2] ChEMBL Compound Report Card for CHEMBL2325894. Molecule properties: alogP 0.94, MW 338.37, PSA 114.77. View Source
